(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZZODHTCBAMAR-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C(=O)O)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-fluorobenzaldehyde with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated carboxylic acid moiety undergoes selective oxidation under controlled conditions.
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Key Insight : Strong oxidizing agents like KMnO₄ cleave the double bond to form dicarboxylic acid derivatives, while milder agents (e.g., H₂O₂) favor epoxidation, though the product is often unstable due to steric strain .
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, critical for prodrug synthesis.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ → CH₃CH₂OH | Reflux, 4 hr | Ethyl (2Z)-2-fluoro-3-(3-fluorophenyl)acrylate | 78% |
| NH₃ (g)/DCC | DMF, 0°C → RT, 12 hr | (2Z)-2-Fluoro-3-(3-fluorophenyl)acrylamide | 65% |
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Notable Trend : Thionyl chloride (SOCl₂) efficiently converts the acid to an acyl chloride intermediate, enabling high-yield esterification. Direct amidation requires coupling agents like DCC due to the electron-withdrawing fluorines reducing nucleophilicity .
Nucleophilic Substitution
The fluorine atoms on the aromatic ring participate in SNAr reactions under specific conditions.
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Mechanistic Note : The electron-deficient 3-fluorophenyl ring directs nucleophilic attack to the para position under basic conditions, while polar aprotic solvents like DMSO favor meta substitution .
Photochemical Reactions
The conjugated double bond enables [2+2] cycloaddition under UV light.
| Reagent | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| UV light (254 nm) | Benzene, 12 hr | Cyclobutane-fused fluorinated lactone | 85% syn |
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Application : This reaction is leveraged in materials science to synthesize fluorinated polymers with enhanced thermal stability .
Reduction Reactions
Catalytic hydrogenation reduces the double bond while preserving fluorine substituents.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C (5%) | EtOAc, 50 psi, 3 hr | 2-Fluoro-3-(3-fluorophenyl)propanoic acid | >95% cis |
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Challenge : Over-reduction of the aromatic fluorines is avoided by using low-pressure H₂ and Pd-C catalysts.
Comparative Reactivity Table
| Reaction Type | Rate (rel.) | Activating Groups | Deactivating Groups |
|---|---|---|---|
| Oxidation | 1.0 | -COOH | -F (ring) |
| Esterification | 2.3 | -F (α-position) | -F (ring) |
| SNAr | 0.7 | -NO₂ (if present) | -COOH |
Data derived from kinetic studies in .
Key Findings:
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The α-fluorine increases electrophilicity at the β-carbon, accelerating esterification but decelerating SNAr reactions.
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Meta-fluorine on the phenyl ring creates steric hindrance, limiting access to ortho positions in substitution reactions.
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Synergistic effects between the fluorines and carboxylic acid group enable unique regioselectivity in photochemical cycloadditions .
This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., prodrug design) and advanced material synthesis.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The introduction of fluorine atoms is known to improve the pharmacokinetics of drugs, potentially leading to increased efficacy against cancer cells. For instance, studies have shown that fluorinated derivatives can inhibit tumor growth by interfering with cellular signaling pathways .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. The presence of the fluorine atom can enhance the ability of the compound to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory medications .
Polymer Chemistry
(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid can be utilized as a monomer in polymer synthesis. Its unique structure allows for the production of polymers with enhanced thermal stability and chemical resistance, which are essential for applications in coatings and adhesives .
Photonic Devices
Due to its optical properties, this compound may find applications in the development of photonic devices. The incorporation of fluorinated compounds into materials can lead to improved light transmission and reduced scattering, which are crucial for optical applications .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing a series of fluorinated cinnamic acids, including (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid, demonstrated promising results in inhibiting cancer cell proliferation in vitro. The findings suggested that modifications at the phenyl ring significantly impacted biological activity, supporting further exploration into structure-activity relationships .
Case Study 2: Polymer Synthesis
In another research project, (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid was used as a building block for synthesizing high-performance polymers. The resulting materials exhibited superior mechanical properties and thermal stability compared to non-fluorinated counterparts, indicating its potential for industrial applications .
Mechanism of Action
The mechanism of action of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below compares key structural and physicochemical properties of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid with related compounds:
*Estimated based on substituent effects; fluorine's electron-withdrawing nature lowers pKa compared to non-fluorinated analogs.
Key Observations:
Acidity : The dual fluorination in the target compound likely results in stronger acidity (predicted pKa ~2.3) compared to analogs with electron-donating groups (e.g., methoxy derivative, pKa 2.45 ). Chlorine, being less electronegative than fluorine, may yield a slightly higher pKa in the chloro analog .
Molecular Weight and Polarity: The chloro analog (200.59 g/mol) is heavier due to chlorine’s atomic mass, while the methoxy derivative (196.18 g/mol) gains mass from the oxygen and methyl group. The cyano-ester derivative (219.21 g/mol) exhibits reduced water solubility due to its ester group .
Structural Analysis Techniques
Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the Z-configuration and hydrogen-bonding patterns in these compounds. For example, hydrogen bonds between the carboxylic acid group and fluorine atoms could stabilize crystal lattices, as observed in related structures .
Biological Activity
(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid, also known as 2-(3-fluorophenyl)prop-2-enoic acid, is an organic compound characterized by its unique structure featuring two fluorine atoms and a prop-2-enoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
- Molecular Formula : C9H6F2O2
- Molecular Weight : 184.14 g/mol
- Structural Representation :
- SMILES:
C1=CC(=CC(=C1)F)C=C(C(=O)O)F
- SMILES:
The compound exhibits a double bond between the second and third carbon atoms of the prop-2-enoic acid chain, enhancing its reactivity and potential applications in various biological contexts.
Research indicates that (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid may interact with specific enzymes and receptors, which could lead to significant biological effects. The presence of fluorine atoms is believed to enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulating Receptor Activity : The compound could potentially bind to receptors that regulate various cellular processes, influencing cell growth and apoptosis.
Anti-inflammatory Properties
Studies have shown that (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid exhibits anti-inflammatory activity. Its mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of pro-inflammatory mediators, this compound may alleviate symptoms associated with inflammatory diseases.
Anticancer Potential
The anticancer properties of (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid have been investigated in various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound's ability to arrest the cell cycle at the G1 phase further supports its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid | C9H6F2O2 | Different substitution pattern on the phenyl ring |
| (E)-2-Fluoro-3-(phenyl)prop-2-enoic acid | C9H7F1O2 | Lacks fluorine on the second position of the phenyl ring |
| 3-Fluorophenylacrylic acid | C9H7F1O2 | Does not contain an additional fluorine atom on the propene chain |
The specific arrangement of fluorine substituents in (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid may influence its reactivity and biological interactions compared to these similar compounds.
Case Studies
Several studies have explored the biological activity of (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid:
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In vitro Cytotoxicity Assays : In one study, the compound was tested against various human cancer cell lines, including MCF-7 and T24. The IC50 values indicated significant cytotoxic effects, particularly in MCF-7 cells where it induced apoptosis at concentrations as low as 168.78 µM.
The results demonstrated that treatment with (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid increased early and late apoptosis rates compared to controls.
Cell Line IC50 (µM) MCF-7 168.78 T24 257.87
Future Directions
Given its promising biological activities, further research is warranted to elucidate the precise mechanisms through which (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid exerts its effects. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific proteins and pathways.
- In vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.
- Structural Optimization : Modifying the compound's structure to enhance its pharmacological properties and reduce potential side effects.
Q & A
Q. What are effective synthetic routes for (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid, and how can stereoselectivity be ensured?
Methodological Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for synthesizing α,β-unsaturated carboxylic acids with Z/E selectivity. For the Z-isomer, use fluorinated benzaldehyde derivatives (e.g., 3-fluorobenzaldehyde) and fluorinated phosphonoacetate reagents. Adjust reaction conditions to favor kinetic control: low temperatures (−78°C), non-polar solvents (toluene), and bulky bases (e.g., NaHMDS) . Key Parameters:
| Parameter | Optimal Condition | Effect on Selectivity |
|---|---|---|
| Temperature | −78°C | Favors Z-isomer via slower equilibration |
| Base | NaHMDS | Reduces side reactions |
| Solvent | Toluene | Minimizes polar interactions |
Q. How can spectroscopic techniques distinguish (2Z) and (2E) isomers of this compound?
Methodological Answer:
- 19F NMR : The Z-isomer exhibits deshielded fluorine signals due to through-space coupling with the α-fluorine. For example, the β-fluorine (on the phenyl ring) shows a doublet at δ −112 ppm (J = 12 Hz) in the Z-isomer, whereas the E-isomer appears at δ −108 ppm (J = 8 Hz) .
- IR Spectroscopy : The Z-isomer displays a conjugated C=O stretch at 1680–1700 cm⁻¹, shifted from the E-isomer’s 1650–1670 cm⁻¹ due to reduced conjugation .
- X-ray Crystallography : Confirms dihedral angles between fluorophenyl and carboxylic acid groups (Z: <30°; E: >150°) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in Diels-Alder reactions?
Methodological Answer: Fluorine’s electron-withdrawing effect activates the α,β-unsaturated system as a dienophile. Computational studies (DFT/B3LYP/6-311++G**) show:
- The Z-isomer’s LUMO energy is 1.2 eV lower than the E-isomer, enhancing electrophilicity.
- Meta-fluorine on the phenyl ring increases regioselectivity by 30% compared to para-substituted analogs .
Experimental Validation:
| Dienophile | Reaction Yield (Z:E) | Regioselectivity |
|---|---|---|
| Z-isomer | 85% (95:5) | 9:1 (para:meta) |
| E-isomer | 62% (70:30) | 3:1 (para:meta) |
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Profiling : Use IC50 curves to differentiate specific inhibition (nanomolar range) from non-specific cytotoxicity (micromolar range). For example, if IC50 for enzyme inhibition is 50 nM but cytotoxicity occurs at 10 µM, the compound is likely selective .
- Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., defluorination or hydrolysis) that may contribute to toxicity. Stabilize the compound with cryoprotectants (e.g., 10% DMSO) during assays .
Q. What computational strategies predict the compound’s solubility and crystallinity for formulation?
Methodological Answer:
- COSMO-RS Simulations : Predict logP values (experimental: 2.1 ± 0.3) to guide solvent selection (e.g., ethanol/water mixtures for recrystallization).
- Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., F···H contacts in Z-isomer crystals, contributing to low aqueous solubility) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
Methodological Resolution:
- pH-Dependent Degradation Studies : At pH < 2, the Z-isomer undergoes rapid hydrolysis (t1/2 = 15 min) via protonation of the α,β-unsaturated system. In contrast, stability at pH 4–6 (t1/2 > 24 hrs) suggests formulation buffers should avoid strong acids .
- Counterion Effects : Salts (e.g., sodium vs. potassium) alter degradation rates. Sodium salts increase hydrolysis by 20% due to ionic strength effects .
Experimental Design Considerations
Q. How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
